N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N'-(1-NAPHTHYL)UREA
Overview
Description
N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-NAPHTHYL)UREA is a complex organic compound that features a pyrazole ring and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-NAPHTHYL)UREA typically involves the reaction of 1-naphthyl isocyanate with a pyrazole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The process may involve the use of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and naphthyl groups.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-NAPHTHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes, potentially inhibiting their activity. The naphthyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-PHENYL)UREA: Similar structure but with a phenyl group instead of a naphthyl group.
N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-BENZYL)UREA: Contains a benzyl group instead of a naphthyl group.
Uniqueness
N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(1-NAPHTHYL)UREA is unique due to the presence of both a pyrazole ring and a naphthyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-3-naphthalen-1-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14(13-23-15(2)10-11-21-23)12-20-19(24)22-18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKNDFCDEUWWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)CNC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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